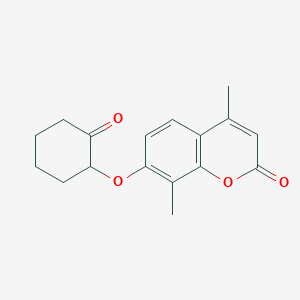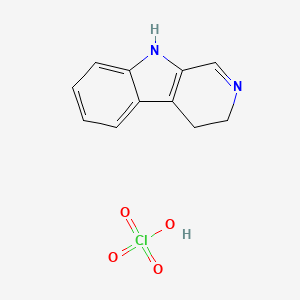![molecular formula C19H25NO B10843963 4-[3-(4-Phenyl-butylamino)-propyl]-phenol](/img/structure/B10843963.png)
4-[3-(4-Phenyl-butylamino)-propyl]-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールは、フェニル基、ブチルアミノ基、プロピル鎖を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールの合成は、通常、中間体化合物の生成を含む複数の工程を伴います。一般的な方法の1つは、4-フェニルブチルアミンと適切なプロピルハライドを反応させて、中間体4-フェニルブチルアミノプロピル化合物を生成することです。この中間体は、特定の条件下でフェノールと反応させて、最終生成物を得ます。反応条件には、しばしば、エタノールまたはメタノールなどの溶媒と触媒の使用が含まれ、反応を促進します。
工業生産方法
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールの工業生産では、上記と同様の方法を使用して大規模な合成を行う場合がありますが、より高い収率と効率のために最適化されています。これには、連続フロー反応器、高度な触媒、および自動化システムの使用が含まれ、一貫した品質と生産速度が確保されます。
化学反応解析
反応の種類
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬が関与する場合があります。
置換: 求核置換反応は、特にフェノール性ヒドロキシル基で、ハロゲン化アルキルなどの試薬を使用して起こることがあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
主要な生成物
酸化: キノンまたはその他の酸化誘導体の生成。
還元: 還元アミンまたはアルコールの生成。
置換: アルキル化フェノールまたはエーテルの生成。
科学研究における用途
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールは、科学研究においていくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素や受容体との相互作用など、生物系への潜在的な影響について研究されています。
医学: 薬物開発における使用など、その潜在的な治療特性について調査されています。
工業: 特殊化学薬品や材料の生産に使用されています。
化学反応の分析
Types of Reactions
4-[3-(4-Phenyl-butylamino)-propyl]-phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated phenols or ethers.
科学的研究の応用
4-[3-(4-Phenyl-butylamino)-propyl]-phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を変化させることで、さまざまな生物学的効果をもたらします。関連する経路には、シグナル伝達経路、代謝経路、およびその他の細胞プロセスが含まれる可能性があります。
類似化合物との比較
類似化合物
独自性
4-[3-(4-フェニルブチルアミノ)プロピル]フェノールは、フェニル基、ブチルアミノ基、プロピル鎖の組み合わせなど、特定の構造的特徴を持つため、独特です。この独自の構造は、さまざまな用途に役立つ独自の化学的および生物学的特性を与えます。
特性
分子式 |
C19H25NO |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
4-[3-(4-phenylbutylamino)propyl]phenol |
InChI |
InChI=1S/C19H25NO/c21-19-13-11-18(12-14-19)10-6-16-20-15-5-4-9-17-7-2-1-3-8-17/h1-3,7-8,11-14,20-21H,4-6,9-10,15-16H2 |
InChIキー |
NXJFACHOHAZIMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCNCCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843891.png)
![4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B10843912.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/structure/B10843927.png)
![4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine](/img/structure/B10843931.png)
![4-[2-(4-Phenyl-butoxy)-ethyl]-phenol](/img/structure/B10843934.png)
![4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine](/img/structure/B10843935.png)
![4-[4-(6-Methoxynaphthalen-2-yl)benzyl]pyridine](/img/structure/B10843944.png)
![4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole](/img/structure/B10843954.png)
![4-[4-Benzyloxy)benzoyl]benzoic acid](/img/structure/B10843956.png)
![4-[3-(3-Benzyloxy-pyridin-2-yl)-ureido]-benzamide](/img/structure/B10843957.png)


